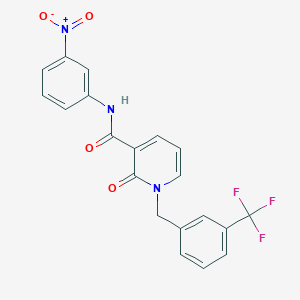
N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14F3N3O4 and its molecular weight is 417.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention due to their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C17H14F3N3O4
- Molecular Weight : 373.30 g/mol
The presence of a nitro group and trifluoromethyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
Dihydropyridine derivatives are known to exhibit a range of biological activities through various mechanisms:
- Calcium Channel Blockade : Many dihydropyridines function as calcium channel blockers, influencing cardiovascular functions and potentially providing therapeutic benefits in hypertension and angina.
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor effects. A study involving various cancer cell lines revealed that certain modifications to the dihydropyridine structure can enhance cytotoxicity against specific tumors.
These results suggest that the compound may be effective against non-small cell lung cancer (NSCLC) and prostate cancer.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been investigated, showing effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or structural integrity.
Case Studies
Several studies have highlighted the biological activity of this compound class:
- Study on Antitumor Activity : A recent investigation into the efficacy of related dihydropyridine compounds against human colon cancer cells demonstrated a dose-dependent response, with significant apoptosis observed at higher concentrations.
- Microbial Resistance : Another study examined the effectiveness of similar compounds against antibiotic-resistant strains of bacteria, revealing promising results that could lead to the development of new antimicrobial agents.
属性
IUPAC Name |
N-(3-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-1-4-13(10-14)12-25-9-3-8-17(19(25)28)18(27)24-15-6-2-7-16(11-15)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWLGISZHAGCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














